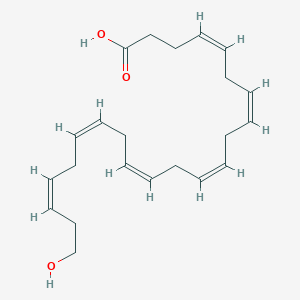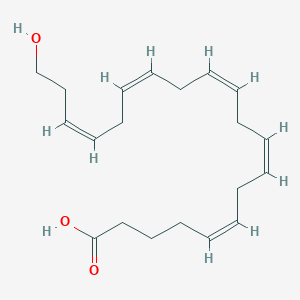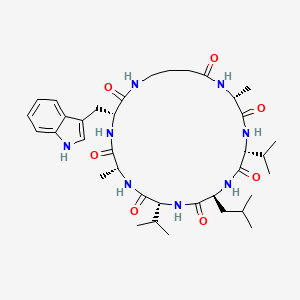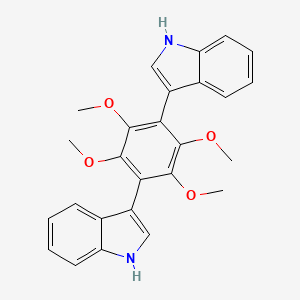![molecular formula C25H51N2O6P B3026363 [(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 74713-54-5](/img/structure/B3026363.png)
[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
説明
[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as AHP, is an organic phosphate molecule that has a variety of applications in the scientific field. AHP is a highly versatile compound that can be used for a wide range of purposes, including synthesis and research. AHP is a relatively new compound, having only been discovered in the late 1990s. Since then, it has become increasingly popular in the scientific community due to its wide range of applications.
科学的研究の応用
Biological Activities of Cyclic Phosphates
Cyclic phosphates, including those structurally related to the query compound, exhibit a wide range of biological activities. These compounds have been studied for their roles in inhibiting enzymes such as acetylcholine esterase, which are important for pesticide applications. Moreover, certain cyclic phosphates show promise in therapeutic applications for diseases like type 2 diabetes mellitus due to their ability to inhibit lipases. The versatility of cyclic phosphates extends to their function in signal transduction, highlighted by their role in physiological processes through compounds like cyclic AMP and cyclic adenosine diphosphate ribose. The potential for cyclic phosphates in drug delivery and organ targeting further underscores their significance in biomedical research (Lorke, Stegmeier-Petroianu, & Petroianu, 2017).
Applications in Agriculture and Environmental Management
Phosphorus, a key element in cyclic phosphates, plays a critical role in agriculture and environmental management. Research on bacterial solubilization of mineral phosphates indicates the importance of phosphorus in enhancing crop yields through the effective utilization of phosphate fertilizers. This process, facilitated by certain bacteria, converts insoluble phosphate forms into soluble ones, making phosphorus more available to plants. Such biological processes are essential for sustainable agriculture and for addressing challenges related to phosphorus availability in soils (Goldstein, 1986).
Environmental Contaminants and Toxicology
The environmental occurrence, exposure, and risks associated with organophosphorus compounds, such as tris(1,3-dichloro-2-propyl)phosphate (TDCPP), highlight the environmental and health concerns related to these chemicals. TDCPP, like related cyclic phosphates, exhibits toxicity that affects ecosystems and human health, raising concerns about their widespread use and environmental persistence. Understanding the behavior and toxicological profiles of these compounds is crucial for developing safer chemicals and for mitigating environmental and health risks (Wang et al., 2020).
作用機序
Target of Action
N-acetyl-D-erythro-sphingosylphosphorylcholine, also known as sphingosylphosphorylcholine (SPC), primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that metabolizes acetylcholine (ACh), a neurotransmitter that participates in the regulation of cell function .
Mode of Action
SPC interacts with AChE and suppresses its activity . The suppression of AChE activity by SPC is strong, while the suppression of butyrylcholinesterase (BuChE) by SPC is quite low . The Michaelis constant (Km) of AChE in the presence of SPC increases, and the maximum velocity (Vmax) decreases, indicating that SPC acts as a mixed-type inhibitor for AChE .
Biochemical Pathways
SPC affects the enzymatic reaction involved in the synthesis and/or degradation of ACh . The suppression of AChE activity by SPC may lead to an accumulation of ACh, as ACh is generally metabolized by cholinesterase (ChE) .
Pharmacokinetics
As a major constituent of cell membranes, spc is found at particularly high concentrations in the membranes of nerve cells and red blood cells .
Result of Action
The inhibition of AChE by SPC may contribute to the involvement of SPC and ACh in the pathogenic mechanisms of atopic dermatitis (AD), an inflammatory skin disease with intense itching . ACh is known as one of the itch inducers in AD .
Action Environment
It’s worth noting that the presence of spc influences the activity of ache .
生化学分析
Biochemical Properties
N-acetyl-D-erythro-sphingosylphosphorylcholine has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in the metabolism of acetylcholine (ACh), a neurotransmitter that participates in the regulation of cell function . The compound strongly suppresses AChE activity, indicating that it acts as a mixed-type inhibitor for AChE . This interaction is influenced by both the quaternary ammonium cation and the carbon chain length of N-acetyl-D-erythro-sphingosylphosphorylcholine .
Cellular Effects
N-acetyl-D-erythro-sphingosylphosphorylcholine, as a major constituent of cell membranes, is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells . It influences cell function by modulating cellular processes such as proliferation, cellular differentiation, and programmed cell death.
Molecular Mechanism
The molecular mechanism of N-acetyl-D-erythro-sphingosylphosphorylcholine involves its interaction with AChE. The compound strongly suppresses AChE activity, but the suppression of butyrylcholinesterase by N-acetyl-D-erythro-sphingosylphosphorylcholine is quite low . The Michaelis constant (Km) of AChE in the presence of N-acetyl-D-erythro-sphingosylphosphorylcholine increased, and the maximum velocity (Vmax) decreased, indicating that N-acetyl-D-erythro-sphingosylphosphorylcholine acts as a mixed-type inhibitor for AChE .
特性
IUPAC Name |
[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)24(26-23(2)28)22-33-34(30,31)32-21-20-27(3,4)5/h18-19,24-25,29H,6-17,20-22H2,1-5H3,(H-,26,28,30,31)/b19-18+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZSEZHHSPWFFN-VHEBQXMUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)
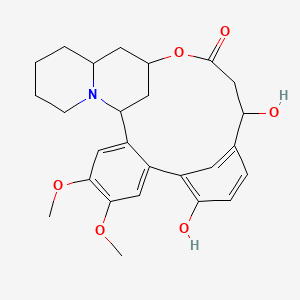
![3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)


![N-(2,6-diethylphenyl)-4,5-dihydro-8-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide](/img/structure/B3026291.png)
